1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
Description
1'-(3-Bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one is a synthetic spirocyclic compound characterized by a benzopyranone core fused to a piperidine ring, with a 3-bromobenzoyl substituent at the 1'-position. The bromine atom introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in pharmacological targets compared to non-halogenated analogues.
Properties
IUPAC Name |
1'-(3-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c21-15-5-3-4-14(12-15)19(24)22-10-8-20(9-11-22)13-17(23)16-6-1-2-7-18(16)25-20/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTISULEYMQLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to obtain 3-bromobenzoyl chloride.
Cyclization to form the spiro compound: The bromobenzoyl chloride is then reacted with a suitable dihydrospiro benzopyran precursor under specific conditions to form the spiro compound.
Introduction of the piperidine ring:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1’-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom on the benzene ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom, forming new derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, breaking it down into 3-bromobenzoic acid and the corresponding piperidine derivative.
Scientific Research Applications
1’-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new industrial processes and products, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation, apoptosis, and inflammation. By influencing these pathways, the compound can exert various biological effects, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Structural Analogues with Varied Acyl Groups
1'-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one (CAS: 877810-67-8)
- Molecular Formula: C₂₁H₂₁NO₃ (MW: 335.40)
- Key Differences :
Spiro[chromene-2,4′-piperidin]-4(3H)-one (CAS: 136081-84-0)
- Molecular Formula: C₁₃H₁₅NO₂ (MW: 217.27)
- Key Differences: Lacks the benzoyl substituent entirely, resulting in a simpler structure.
Pharmacophore and Binding Interactions
Evidence from docking studies (Table 2 in ) highlights the importance of substituent orientation in spiro-piperidine compounds:
- Salt Bridge Interactions : The amine group in the piperidine ring maintains a salt bridge with Glu172 in all analogues, including the target compound.
Solubility and Stability
- Bromine Effect : The electron-withdrawing bromine atom may reduce solubility in polar solvents but improve metabolic stability by slowing oxidative degradation .
Natural Piperidine Alkaloids (e.g., Piperine)
- Piperine : A natural alkaloid with a piperidine core and conjugated diene side chain.
Spirocyclic Derivatives with Alternative Cores
- Spiro[chroman-2,1′-cyclobutan]-4-one (CAS: 934554-40-2): Key Differences: Cyclobutane ring instead of piperidine reduces conformational flexibility.
Biological Activity
The compound 1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that combines elements of benzopyran and piperidine. The presence of the bromobenzoyl moiety contributes to its chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a related study demonstrated that spirocyclic compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The bromine atom in the compound may enhance its binding affinity to target proteins involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of spiro[1-benzopyran-2,4'-piperidine] derivatives. These derivatives showed IC50 values in the micromolar range against several cancer cell lines, indicating their potential as therapeutic agents against malignancies .
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Compounds with similar frameworks have been shown to modulate ion channels associated with neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds promising candidates for treating conditions such as Alzheimer's disease.
Mechanism of Action:
Research suggests that the compound may exert its neuroprotective effects by inhibiting voltage-gated sodium channels, which are implicated in neuronal excitability and pain pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of 1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one is crucial for its development as a therapeutic agent. Preliminary studies indicate moderate bioavailability with a favorable metabolic profile.
- Absorption: Rapid absorption post-administration.
- Distribution: High tissue distribution due to lipophilicity.
- Metabolism: Primarily hepatic metabolism.
- Excretion: Renal excretion as metabolites.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 365.35 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
| pKa | 7.2 |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one?
Answer:
The compound can be synthesized via acylation of a spiro[benzopyran-2,4'-piperidine] intermediate. A validated approach involves reacting 3-bromobenzoyl chloride with a spiro piperidine precursor under inert conditions (e.g., dry dichloromethane, triethylamine as base). For example, demonstrates high-yield acylation of spiro piperidines using benzyl-protected intermediates, achieving >90% yields under mild conditions . Intermediate 4-(4-bromobenzoyl)piperidine hydrochloride (CAS 64671-00-7) is commercially accessible for streamlined synthesis .
Basic: How can researchers confirm structural integrity post-synthesis?
Answer:
Characterization should combine:
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and bromine-related vibrations .
- Mass spectrometry : Molecular ion detection (exact mass: ~385.2 g/mol) despite low intensity (0.5–8% abundance, requiring derivatization for improved signal) .
- NMR : Key signals include spiro carbon (δ 60–70 ppm in ) and aromatic protons from the bromobenzoyl group (δ 7.2–8.0 ppm in ) .
Advanced: How to resolve low molecular ion intensity in mass spectrometry?
Answer:
Strategies include:
- Derivatization : Introduce trimethylsilyl groups to enhance ionization efficiency.
- Alternative ionization : Use MALDI-TOF or ESI-MS instead of electron ionization (EI) .
- Isotopic labeling : Incorporate (natural abundance 49.3%) to track bromine-related fragments .
Advanced: How to address contradictory bioactivity data in pharmacological studies?
Answer:
- Replicate assays : Use independent models (e.g., in vitro cardiomyocyte vs. neuronal assays) to confirm target specificity .
- Concentration gradients : Test sub-nM to µM ranges to identify off-target effects.
- Receptor binding assays : Compare binding affinity (e.g., ) to structurally related compounds like L-691,121 (a spiro benzopyran antiarrhythmic) to validate SAR .
Advanced: What is the role of the bromobenzoyl group in structure-activity relationships (SAR)?
Answer:
- Electron-withdrawing effects : The bromine atom enhances electrophilicity, potentially improving receptor binding.
- Steric considerations : Compare with 4-fluorobenzoyl analogs () to assess halogen size impact on activity .
- Metabolic stability : Bromine may reduce oxidative degradation compared to methyl or methoxy substituents .
Basic: What handling precautions are advised for this compound?
Answer:
- Storage : Desiccate at –20°C under argon to prevent hydrolysis of the ketone moiety .
- Safety protocols : Use fume hoods for synthesis; consult SDS for spill management (e.g., ethanol/water for deactivation) .
Advanced: How to optimize HPLC methods for purity analysis?
Answer:
- Column selection : C18 columns (3.5 µm particle size) with 0.1% TFA in acetonitrile/water (gradient: 40–80% ACN over 20 min).
- Detection : UV at 254 nm (for aromatic/ketone chromophores) .
- Validation : Spike with 4-oxo-spiro analogs () to confirm resolution of degradation products .
Advanced: What computational approaches model spiro ring conformation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
